molecular formula C13H8KNO3 B14364219 Potassium 2-hydroxy-9H-carbazole-1-carboxylate CAS No. 96566-70-0

Potassium 2-hydroxy-9H-carbazole-1-carboxylate

Cat. No.: B14364219
CAS No.: 96566-70-0
M. Wt: 265.30 g/mol
InChI Key: KGYBGLDQFAKVQI-UHFFFAOYSA-M
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Description

Potassium 2-hydroxy-9H-carbazole-1-carboxylate is a chemical compound derived from carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a carbazole core with a hydroxyl group at the 2-position and a carboxylate group at the 1-position. The potassium salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-hydroxy-9H-carbazole-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-hydroxy-9H-carbazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated carbazole derivatives.

Scientific Research Applications

Potassium 2-hydroxy-9H-carbazole-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 2-hydroxy-9H-carbazole-1-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxycarbazole: Lacks the carboxylate group, making it less soluble in water.

    9H-Carbazole: The parent compound without any functional groups.

    2-Hydroxy-9H-carbazole-1-carboxylic acid: The acid form without the potassium salt.

Uniqueness

Potassium 2-hydroxy-9H-carbazole-1-carboxylate stands out due to its enhanced solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

CAS No.

96566-70-0

Molecular Formula

C13H8KNO3

Molecular Weight

265.30 g/mol

IUPAC Name

potassium;2-hydroxy-9H-carbazole-1-carboxylate

InChI

InChI=1S/C13H9NO3.K/c15-10-6-5-8-7-3-1-2-4-9(7)14-12(8)11(10)13(16)17;/h1-6,14-15H,(H,16,17);/q;+1/p-1

InChI Key

KGYBGLDQFAKVQI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C(=O)[O-].[K+]

Origin of Product

United States

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